4-(2,3-Dimethylphenoxy)butanenitrile
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Overview
Description
4-(2,3-Dimethylphenoxy)butanenitrile is an organic compound with the molecular formula C12H15NO It features a butanenitrile group attached to a 2,3-dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of 4-(2,3-dimethylphenoxy)butanenitrile typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The nitrile group in 4-(2,3-dimethylphenoxy)butanenitrile can undergo nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Sodium or Potassium Cyanide: Used in substitution reactions to introduce the nitrile group.
Lithium Aluminum Hydride: A strong reducing agent for converting nitriles to amines.
Hydrochloric Acid or Sodium Hydroxide: Used in hydrolysis reactions to convert nitriles to carboxylic acids or amides.
Major Products Formed
Scientific Research Applications
4-(2,3-Dimethylphenoxy)butanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethylphenoxy)butanenitrile depends on its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dimethylphenoxy)butylamine: Similar structure but with an amine group instead of a nitrile group.
4-(2,3-Dimethylphenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(2,3-Dimethylphenoxy)butanamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
4-(2,3-Dimethylphenoxy)butanenitrile is unique due to its specific combination of a butanenitrile group and a 2,3-dimethylphenoxy moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-6-5-7-12(11(10)2)14-9-4-3-8-13/h5-7H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJJDWCZJGCLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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